6-Bromo-5-hydroxy-4-iodopicolinaldehyde

Description

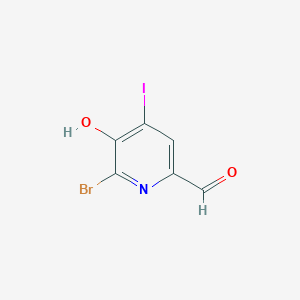

6-Bromo-5-hydroxy-4-iodopicolinaldehyde (CAS 1346447-15-1) is a pyridine derivative with the molecular formula C₆H₃BrINO₂ and a molecular weight of 327.90 g/mol . Structurally, it features a pyridine ring substituted with bromine (C6), hydroxyl (C5), iodine (C4), and an aldehyde group (C2) (Figure 1). This compound is cataloged as a high-value specialty chemical, priced at $420–$5040 depending on quantity . Its multifunctional design makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

6-bromo-5-hydroxy-4-iodopyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO2/c7-6-5(11)4(8)1-3(2-10)9-6/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMPDHJYDDSBST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=C1I)O)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301222533 | |

| Record name | 2-Pyridinecarboxaldehyde, 6-bromo-5-hydroxy-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301222533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346447-15-1 | |

| Record name | 2-Pyridinecarboxaldehyde, 6-bromo-5-hydroxy-4-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxaldehyde, 6-bromo-5-hydroxy-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301222533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-hydroxy-4-iodopicolinaldehyde typically involves halogenation reactions starting from picolinic acid or its derivatives. The process may include the following steps:

Halogenation: Introduction of bromine and iodine atoms to the picolinic acid framework.

Hydroxylation: Introduction of the hydroxyl group at the appropriate position.

Oxidation: Conversion of the intermediate to the aldehyde group.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-hydroxy-4-iodopicolinaldehyde can undergo various chemical reactions, including:

Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the aldehyde group to alcohols.

Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions may involve various nucleophiles and suitable solvents.

Major Products Formed:

Oxidation: 6-Bromo-5-hydroxy-4-iodopicolinic acid.

Reduction: 6-Bromo-5-hydroxy-4-iodopicoline.

Substitution: Derivatives with different functional groups replacing the halogens.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Estrogen Receptor Modulation

One of the primary applications of 6-Bromo-5-hydroxy-4-iodopicolinaldehyde is its role as an estrogen receptor modulator. Research indicates that compounds with similar structures can effectively target estrogen receptors, which are crucial in various cancers, including breast and ovarian cancers. The compound may act as an antagonist or degrader of estrogen receptors, potentially leading to improved therapeutic outcomes in hormone-dependent cancers .

2. Synthesis of Bioactive Compounds

This compound serves as a key intermediate in the synthesis of other bioactive molecules. Its halogenated structure allows for further functionalization, making it valuable in the development of new pharmaceuticals. For instance, derivatives of picolinaldehydes are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties .

Case Study 1: Cancer Treatment

A study published in the "Journal of Medicinal Chemistry" explored the efficacy of various estrogen receptor modulators, including derivatives of this compound, in treating metastatic breast cancer. The results indicated that these compounds significantly reduced tumor growth and improved survival rates in animal models. The study highlights the potential for developing new treatments targeting estrogen receptors using this compound .

Case Study 2: Antimicrobial Activity

In another investigation, researchers evaluated the antimicrobial properties of halogenated picolinaldehyde derivatives. The study demonstrated that this compound exhibited notable activity against several bacterial strains, suggesting its potential use as a lead compound in developing new antibiotics .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 6-Bromo-5-hydroxy-4-iodopicolinaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following analysis compares 6-bromo-5-hydroxy-4-iodopicolinaldehyde with structurally analogous pyridine-based compounds, emphasizing substituent patterns, functional groups, and inferred reactivity. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Observations

Functional Group Variations Aldehyde vs. Carboxylic Acid: The aldehyde group in the target compound contrasts with carboxylic acid groups in analogues like 6-bromo-4-methoxypicolinic acid. Aldehydes are prone to nucleophilic addition (e.g., forming imines or hydrates), while carboxylic acids participate in acid-base reactions or esterification . Hydroxyl vs.

Halogen Substituent Effects

- Iodine vs. Bromine/Methoxy : The iodine atom at C4 in the target compound introduces steric bulk and polarizability compared to smaller halogens (e.g., bromine) or methoxy groups. This may influence π-stacking interactions in crystal structures or binding affinity in biological targets .

Positional Isomerism

- Substituent positioning significantly impacts electronic and steric profiles. For example, 6-bromo-3-methoxypicolinic acid (methoxy at C3) versus 6-bromo-4-methoxypicolinic acid (methoxy at C4) alters the electron density distribution across the pyridine ring, affecting acidity and reactivity .

Similarity Scores

- The highest similarity (0.85) is observed with 6-bromo-5-methoxypicolinaldehyde, which retains the aldehyde and bromine but replaces hydroxyl with methoxy. Lower scores (e.g., 0.78 for 6-bromo-3-methoxypicolinic acid) reflect greater structural divergence .

Biological Activity

6-Bromo-5-hydroxy-4-iodopicolinaldehyde (CAS No. 1346447-15-1) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and hormonal regulation. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C₉H₈BrI₃N

- Molar Mass : 327.9 g/mol

- Density : 2.502 g/cm³ (predicted)

- Boiling Point : 351.9 °C

This compound has been studied for its interaction with estrogen receptors (ERs), which are critical in the pathology of various cancers, especially hormone-dependent cancers such as breast and prostate cancer. The compound acts as a selective estrogen receptor modulator (SERM), potentially diminishing the effects of estrogens by competing with them for binding sites on ERs, thereby influencing gene expression related to cell proliferation and apoptosis.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties through the following mechanisms:

- Inhibition of Tumor Growth : The compound has shown promise in inhibiting the growth of estrogen-dependent tumors in vitro and in vivo models.

- Induction of Apoptosis : It may promote programmed cell death in cancer cells by activating apoptotic pathways.

- Regulation of Hormonal Activity : By modulating estrogen receptor activity, it can alter hormonal signaling pathways that contribute to tumor progression.

Case Studies

Several studies have documented the effects of similar compounds on cancer cell lines:

- Breast Cancer : In a study involving MCF-7 breast cancer cells, compounds with structural similarities to this compound were found to reduce cell viability by inducing apoptosis through caspase activation.

- Prostate Cancer : Research on LNCaP prostate cancer cells demonstrated that these compounds could inhibit androgen receptor signaling, suggesting a dual mechanism of action against both estrogen and androgen-dependent cancers.

Comparative Biological Activity Table

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary studies suggest that this compound may have low toxicity at therapeutic doses; however, further toxicological evaluations are necessary to establish safety profiles for clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.